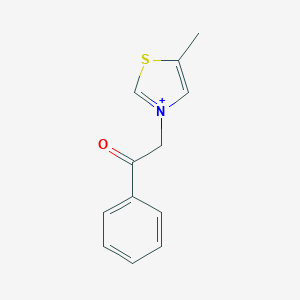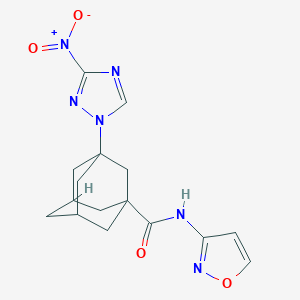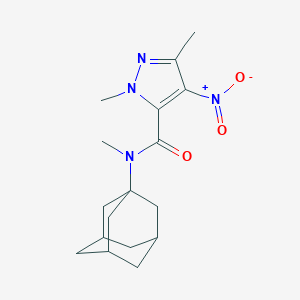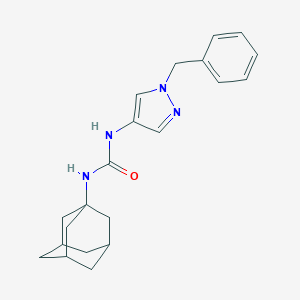
5-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium is an organic compound that features a thiazolium ring and a phenylethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium typically involves the formation of the thiazolium ring followed by the introduction of the phenylethanone group. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate thioamide and α-haloketone precursors.
Condensation Reactions: Using thioamides and α-bromoacetophenone under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
5-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions at the thiazolium ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiazolium derivatives.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium involves its interaction with specific molecular targets. The thiazolium ring may interact with enzymes or receptors, leading to various biological effects. The phenylethanone group can also contribute to its activity by interacting with different molecular pathways.
相似化合物的比较
Similar Compounds
2-(5-Methyl-1,3-thiazol-3-yl)-1-phenylethanone: Lacks the thiazolium ion.
2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanol: Contains an alcohol group instead of a ketone.
Uniqueness
5-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium is unique due to its specific combination of a thiazolium ring and a phenylethanone moiety, which may confer distinct chemical and biological properties.
属性
分子式 |
C12H12NOS+ |
|---|---|
分子量 |
218.3 g/mol |
IUPAC 名称 |
2-(5-methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C12H12NOS/c1-10-7-13(9-15-10)8-12(14)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3/q+1 |
InChI 键 |
YHTOMDDYQLLBIJ-UHFFFAOYSA-N |
SMILES |
CC1=C[N+](=CS1)CC(=O)C2=CC=CC=C2 |
规范 SMILES |
CC1=C[N+](=CS1)CC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)

![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)



![N~1~-(5-BROMO-1,3-THIAZOL-2-YL)-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE](/img/structure/B280451.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280454.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B280457.png)
![{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(MORPHOLINO)METHANONE](/img/structure/B280458.png)
![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280460.png)

